molecular formula C13H15N3O3 B5880929 5-(2,2-dimethylpropyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole

5-(2,2-dimethylpropyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole

Cat. No.: B5880929
M. Wt: 261.28 g/mol
InChI Key: YUVCVYMTLJQUAH-UHFFFAOYSA-N
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Description

5-(2,2-dimethylpropyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is an organic compound belonging to the oxadiazole family Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is notable for its unique structural features, which include a 2,2-dimethylpropyl group and a 4-nitrophenyl group attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2-dimethylpropyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with a nitrile oxide, which is generated in situ from a nitro compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2,2-dimethylpropyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 5-(2,2-dimethylpropyl)-3-(4-aminophenyl)-1,2,4-oxadiazole.

    Substitution: Various substituted oxadiazoles depending on the nucleophile used.

    Oxidation: Oxidized derivatives with additional functional groups.

Scientific Research Applications

5-(2,2-dimethylpropyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(2,2-dimethylpropyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(2,2-dimethylpropyl)-3-phenyl-1,2,4-oxadiazole:

    5-(2,2-dimethylpropyl)-3-(4-methylphenyl)-1,2,4-oxadiazole: Contains a methyl group instead of a nitro group, leading to different chemical and biological properties.

Uniqueness

The presence of the 4-nitrophenyl group in 5-(2,2-dimethylpropyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole imparts unique reactivity and potential biological activity, distinguishing it from other similar compounds. This structural feature makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

5-(2,2-dimethylpropyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-13(2,3)8-11-14-12(15-19-11)9-4-6-10(7-5-9)16(17)18/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUVCVYMTLJQUAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1=NC(=NO1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of (Z)—N′-hydroxy-4-nitrobenzimidamide (0.500 g, 2.76 mmol) in dichloromethane (6 ml) was added 4-methylmorpholine (0.455 ml, 4.14 mmol) followed by 3,3-dimethylbutanoyl chloride (0.422 ml, 3.04 mmol). After 1 hour, the crude reaction mixture was purified by normal phase chromatography and the collected intermediate was dissolved in dichloromethane (8 ml) and treated with tetrabutylammonium fluoride (1.0M in THF) (8.28 ml, 8.28 mmol). After 3 hours at room temperature, the mixture was diluted with ethyl acetate, washed with water, dried over magnesium sulfate, filtered, and concentrated. Normal phase chromatography provided the title compound.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.455 mL
Type
reactant
Reaction Step Two
Quantity
0.422 mL
Type
reactant
Reaction Step Three
Quantity
8.28 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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